Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Introduction to Ethyl 6-Bromo-1-Ethyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate in Modern Heterocyclic Chemistry
Historical Context of Quinoline Derivatives in Medicinal Chemistry
Quinoline-based therapeutics trace their origins to the isolation of quinine from cinchona bark in the 19th century, which revolutionized malaria treatment. The mid-20th century saw systematic exploration of synthetic quinolines, culminating in the 1962 introduction of nalidixic acid – the progenitor of fluoroquinolone antibiotics. This breakthrough demonstrated that strategic substitution could redirect quinoline activity from antiparasitic to antibacterial applications through topoisomerase inhibition.
The mid-1980s marked a pivotal shift when researchers recognized that minor modifications to antibacterial quinolones could confer potent eukaryotic topoisomerase II inhibition. Pfizer’s 1989 discovery that CP-67015 exhibited dual prokaryotic-eukaryotic activity catalyzed pharmaceutical interest in quinolones as anticancer agents. This compound emerges from this tradition of rational scaffold optimization, retaining the critical 4-oxo-3-carboxylate pharmacophore while introducing bromo and ethyl groups to modulate target engagement and drug-like properties.
Role of Bromo and Ethyl Substituents in Bioactive Quinoline Scaffolds
The compound’s substitution pattern reflects careful balancing of electronic and steric factors:
Bromo Substituent (C6):
- Introduces strong electron-withdrawing effects (+I, -M) that polarize the quinoline π-system
- Enhances intercalative binding to DNA-topoisomerase complexes through increased van der Waals interactions
- Provides synthetic handle for subsequent cross-coupling reactions in analog development
Ethyl Groups (N1 and C3):
- N1-ethyl mitigates aqueous solubility limitations of smaller alkyl groups while maintaining membrane permeability
- C3-ethoxycarbonyl preserves hydrogen-bonding capacity critical for enzyme interactions
- Combined ethyl moieties improve metabolic stability compared to methyl analogues
Table 1: Comparative Effects of Substituents on Quinoline Bioactivity
The molecular formula C14H13BrNO3 (MW 338.17 g/mol) reflects these optimizations, balancing halogenated aromatic character with alkyl side chains to achieve logP values conducive to cellular uptake. Synthetic routes typically employ Gould-Jacobs cyclization, with bromine introduction via electrophilic aromatic substitution or palladium-mediated coupling in later stages.
Table 2: Key Identifiers for this compound
Contemporary research leverages such halogenated quinolones as starting points for targeted therapies. The bromine atom’s ortho-directing effects facilitate further functionalization via Buchwald-Hartwig amination or Suzuki couplings, enabling rapid generation of analog libraries. Meanwhile, the ethyl groups’ metabolic stability makes this compound particularly suitable for prolonged exposure regimens in in vitro cytotoxicity assays against solid tumor models.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-7-9(15)5-6-12(10)16/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMJLCCCQQWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 6-bromo-4-hydroxyquinoline with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Scientific Research Applications
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with cellular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it may interfere with cell division by binding to tubulin, a protein involved in microtubule formation .
Comparison with Similar Compounds
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Substituents : Chlorine at position 4.
- Molecular Weight : 279.71 g/mol.
- Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions. This compound has shown activity as a GABAA receptor ligand, suggesting that halogen choice modulates receptor binding .
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Substituents : Bromine at position 7.
- Molecular Weight : 324.17 g/mol.
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Substituents : Bromine at C6, fluorine at C8.
- Molecular Weight : 342.16 g/mol.
- Key Differences: The addition of fluorine, a strong electron-withdrawing group, enhances polarity and may improve solubility. Such derivatives are intermediates in synthesizing fluoroquinolone antibiotics like ciprofloxacin .
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
GABAA Receptor Affinity
Bromine at C6 provides stronger electron withdrawal than chlorine, possibly increasing receptor-binding affinity .
Antibacterial Potential
The absence of a cyclopropyl group at N1 (common in clinical quinolones) might reduce DNA gyrase inhibition efficacy .
Physicochemical Properties
Biological Activity
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Formula : C₁₂H₁₀BrNO₃
Molecular Weight : 296.11 g/mol
CAS Number : 79607-23-1
IUPAC Name : Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 9.97 | |
| Staphylococcus aureus | 4.9 | |
| Escherichia coli | 200 |
In a study focusing on quinolone derivatives, ethyl 6-bromo compounds exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb), with MIC values significantly lower than those of traditional antibiotics like ethambutol (MIC = 4.89 µM) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby arresting cancer cell proliferation.
In vitro studies showed that derivatives of this compound could induce cell cycle arrest in cancer cells, specifically in T-24 and PC-3 cell lines. The compounds led to significant reductions in cell viability at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of ethyl 6-bromo derivatives is influenced by their structural characteristics. A structure–activity relationship (SAR) analysis revealed that:
- Bromine Substitution : The presence of bromine at the 6-position enhances antibacterial activity compared to non-brominated analogs.
- Ethyl Group : The ethyl group at the 1-position is essential for maintaining biological activity.
- Tautomeric Forms : The preference for the 4-quinolone tautomer over the 4-hydroxy form correlates with increased antimicrobial efficacy .
Study on Antitubercular Activity
A recent study focused on the synthesis and evaluation of various quinolone derivatives, including ethyl 6-bromo compounds, reported that these compounds maintained high activity against both drug-sensitive and resistant strains of M. tb. The most active derivatives exhibited MIC values comparable to first-line treatments, indicating their potential as new therapeutic agents against tuberculosis .
Evaluation Against Cancer Cell Lines
Another case study investigated the anticancer effects of ethyl 6-bromo derivatives on prostate cancer cells. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, suggesting a mechanism involving topoisomerase II inhibition .
Q & A
Q. How can the regioselectivity of ethylation reactions during the synthesis of 4-oxoquinoline derivatives be optimized?
Regioselectivity in ethylation reactions can be influenced by reaction temperature, solvent polarity, and the choice of base. For example, in the synthesis of analogous fluoroquinolones, adjusting reaction conditions (e.g., using aprotic solvents like DMF and mild bases such as K₂CO₃) minimizes byproduct formation and enhances yield of the desired 1-ethyl-substituted product. Monitoring via TLC and HPLC aids in optimizing reaction progress .
Q. What analytical techniques are most effective for characterizing the purity and structure of Ethyl 6-bromo-1-ethyl-4-oxoquinoline-3-carboxylate?
A combination of mass spectrometry (MS) for molecular weight confirmation, ¹H/¹³C NMR for substituent positioning (e.g., distinguishing ethyl groups at N1 vs. C2), and IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O–H) functional groups is standard. Elemental analysis validates stoichiometric composition. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. How is the antimicrobial activity of 4-oxoquinoline derivatives evaluated methodologically?
Antimicrobial screening typically involves determining minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution assays. Activity is correlated with structural features like halogen substituents (Br at C6 enhances lipophilicity) and the ethyl group’s steric effects .
Q. What role does the bromine substituent at C6 play in the compound’s reactivity and bioactivity?
The bromine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. It also enhances membrane permeability in biological assays due to its hydrophobic character, improving interaction with bacterial topoisomerases .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray analysis reveals bond angles, torsion angles, and intermolecular interactions. For example, in related 8-nitroquinoline derivatives, C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the crystal lattice, while dihedral angles between the quinoline core and substituents (e.g., cyclopropyl groups) influence packing efficiency. Refinement using SHELXL software ensures accuracy .
Q. What mechanistic insights explain byproduct formation during reduction reactions of nitro-substituted analogs?
Reduction of nitro groups (e.g., using SnCl₂/HCl) can yield amino derivatives, but competing pathways under reflux conditions (e.g., ethanol as solvent) may hydrolyze ester groups to carboxylic acids. Kinetic vs. thermodynamic control and pH-dependent side reactions must be considered to minimize byproducts .
Q. How do intermolecular interactions influence the solid-state properties of 4-oxoquinoline derivatives?
Graph set analysis of hydrogen-bonding patterns (e.g., N–H⋯O, O–H⋯O) reveals supramolecular architectures like ribbons or sheets. For instance, in monohydrate crystals, water molecules act as bridges between carboxylate and amino groups, affecting solubility and stability .
Q. What strategies mitigate contradictions in spectroscopic data for structurally similar derivatives?
Conflicting NMR shifts (e.g., overlapping proton signals) are resolved via 2D techniques (COSY, HSQC) or computational modeling (DFT calculations). Discrepancies in mass spectra may arise from isotopic patterns of bromine (¹⁹Br/⁸¹Br), requiring high-resolution MS for confirmation .
Q. How can advanced synthetic methods improve yield in multi-step synthesis?
Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) introduces aryl/heteroaryl groups at C7/C8. Microwave-assisted synthesis reduces reaction times for cyclization steps, while flow chemistry enhances reproducibility in nitro-group reductions .
Q. What crystallization techniques optimize single-crystal growth for X-ray studies?
Slow evaporation of mixed solvents (e.g., ethanol/chloroform) at controlled temperatures (20–25°C) promotes nucleation. Seeding or vapor diffusion methods are effective for stubborn crystallizers. Crystal quality is assessed via diffraction limits (<0.84 Å resolution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
